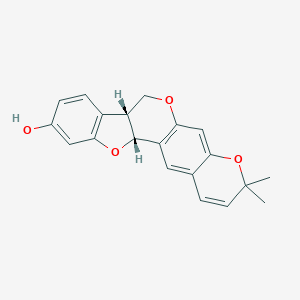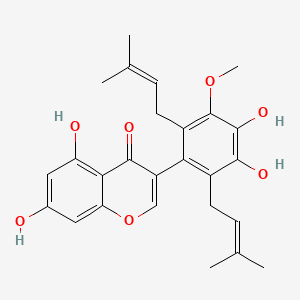
Erythbigenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythbigenin is a natural product found in Piscidia piscipula with data available.
Aplicaciones Científicas De Investigación
ERH Gene and Its Role in Cancer Cells
Erythbigenin is implicated in the study of the ERH gene, which is essential in cancer research. ERH encodes a small molecule protein involved in pyrimidine metabolism, transcriptional repression, cell cycle regulation, DNA damage repair, and erythroid differentiation. Although direct studies on erythbigenin in cancer therapy are lacking, understanding ERH can provide insights for future research in oncology (Pang et al., 2022).
Erythropoiesis and Hematopoietic Cell Differentiation
Studies on erythbigenin have explored its role in erythropoiesis and hematopoietic cell differentiation. For instance, research on erythropoietin (Epo) signaling in human early erythroid progenitor cells revealed insights into erythroid development, potentially relevant for erythbigenin studies (Sivertsen et al., 2006). Additionally, the development of primitive erythrocytes from hemogenic endothelial cells in embryonic hematopoiesis provides a foundation for understanding erythbigenin's role in early blood cell development (Stefanska et al., 2017).
Phytoestrogens and Hormone Receptor Interactions
Erythbigenin's relevance is also found in studies focusing on phytoestrogens and their interactions with human estrogen receptors. These studies provide a framework for understanding how compounds like erythbigenin may interact with hormone receptors and influence cellular processes (Kuiper et al., 1998).
Neuroprotective and Neurotrophic Effects
Research into the neuroprotective and neurotrophic efficacy of phytoestrogens, including erythbigenin, offers insights into potential applications in neural tissue and neurodegenerative diseases (Zhao et al., 2002).
Blood Group Antigen Expression
Studies on erythbigenin contribute to our understanding of human blood group antigen expression during erythropoiesis, aiding in the diagnosis and treatment of blood-related disorders (Southcott et al., 1999).
Propiedades
Número CAS |
137217-88-0 |
|---|---|
Nombre del producto |
Erythbigenin |
Fórmula molecular |
C26H28O7 |
Peso molecular |
452.50 |
Sinónimos |
5,7,3′,4′-Tetrahydroxy-5′-methoxy-2′,6′-diprenylisoflavone; 3-[3,4-Dihydroxy-5-methoxy-2,6-bis(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one; Erythbigenin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




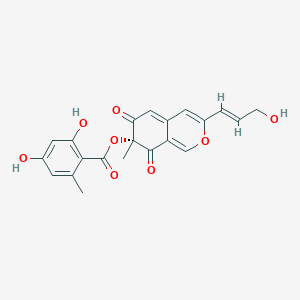
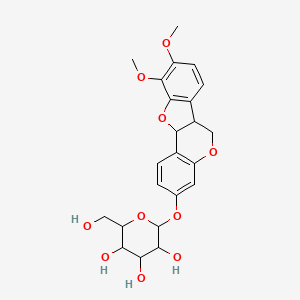
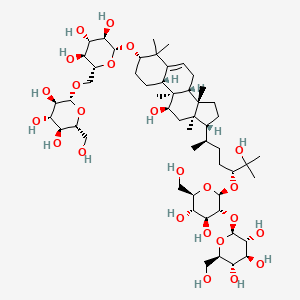
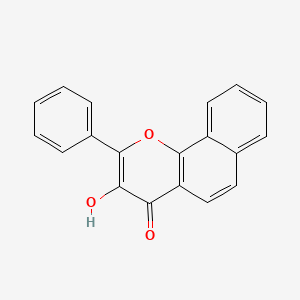
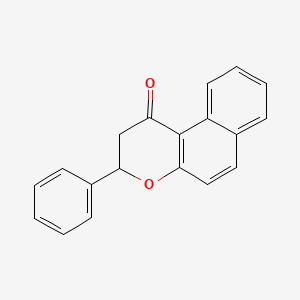
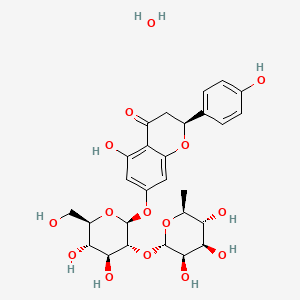
![2-Phenyl-2,3-dihydrobenzo[h]chromen-4-one](/img/structure/B600603.png)
![(1R,14R)-7,7-dimethyl-8,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.04,9.015,23.017,21]tetracosa-2(11),3,9,15,17(21),22-hexaene](/img/structure/B600609.png)
